4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid
Description
4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid (C₁₄H₁₁NO₅; average mass 273.244 Da) is a pyridine-based dicarboxylic acid derivative with a methoxyphenyl substituent at the 4-position of the pyridine ring . Its structural uniqueness arises from the electron-donating methoxy group (-OCH₃), which influences electronic properties, solubility, and coordination behavior. The compound is of interest in coordination chemistry, metal-organic frameworks (MOFs), and biomedical applications due to its bifunctional carboxylate groups and aromatic backbone .
Properties
Molecular Formula |
C14H11NO5 |
|---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C14H11NO5/c1-20-10-4-2-8(3-5-10)9-6-11(13(16)17)15-12(7-9)14(18)19/h2-7H,1H3,(H,16,17)(H,18,19) |
InChI Key |
DTHXIXSONWAIPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid can be achieved through several methods. One common approach involves the Kröhnke method, which uses substituted benzaldehydes as starting materials. The process includes the formation of intermediate chalcones from aldehydes and sodium pyruvate, followed by heterocyclization in an aqueous medium . Another method involves the oxidation of 4-aryl-6-methylpyridine-2-carboxylic acids to obtain the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Chemical Reactions and Reactivity
4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid can participate in various chemical reactions due to the presence of the carboxylic acid groups and the methoxyphenyl substituent. The electron-withdrawing nature of the carboxylic groups and the electron-donating properties of the methoxy group influence the compound's reactivity by affecting nucleophilicity and electrophilicity during reactions.
Esterification
4-Hydroxypyridine-2,6-dicarboxylic acid can be esterified by heating to reflux in methanol with sulfuric acid as a catalyst. This reaction converts the carboxylic acid groups into methyl ester groups .
Suzuki Cross-Coupling
4-Hydroxypyridine-2,6-dicarboxylic acid derivatives can undergo Suzuki cross-coupling reactions. For example, 4-hydroxypyridine-2,6-dicarboxylic acid can be esterified and converted to a bromide derivative, which then participates in Pd-catalyzed Suzuki cross-coupling to introduce aryl substituents at the 4-position of the pyridine ring .
Amide Formation
Amides can be synthesized from picolinic acid and pyridine-2,6-dicarboxylic acid . These compounds are prepared using acid chloride or peptide coupling reagents .
Complex Formation
Pyridine-2,6-dicarboxylic acid esters (pydicR2) with R = Me or Ph form mononuclear Cu II complexes [Cu(pydicR2)Cl3]− in one-pot reactions . Reacting pydic(IPh)2 with anhydrous CuCl leads to the formation of complexes .
Hydrolysis
Hydrolysis of pydicCl2 in the presence of water yields [Cu(pydic)(OH2)2]n, resulting from the hydrolysis of pydicCl2 to pydic2− .
Scientific Research Applications
Medicinal Chemistry
4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid and its derivatives are being explored for their therapeutic potential:
- Anticancer Agents : Research indicates that pyridine derivatives exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation .
- Antimicrobial Activity : Compounds derived from pyridine-2,6-dicarboxylic acid have shown effectiveness against various bacterial strains, making them candidates for new antibiotic development .
Catalysis
This compound serves as an important ligand in coordination chemistry:
- Metal Complexes : The formation of metal complexes using this compound has been reported to enhance catalytic activity in organic reactions. For example, copper(II) complexes formed with this ligand display unique catalytic properties in oxidation reactions .
| Metal Complex | Catalytic Reaction | Efficiency |
|---|---|---|
| Cu(II) Complex | Oxidation of alcohols | High |
| Ni(II) Complex | C-C Coupling Reactions | Moderate |
Material Science
The compound's ability to form stable complexes makes it useful in material science:
- Nanoparticle Stabilization : Pyridine derivatives are employed to stabilize metal nanoparticles for applications in sensors and electronics. The carboxylic groups facilitate binding to metal surfaces, enhancing stability and functionality .
Case Study 1: Anticancer Activity
A study investigated the effects of various pyridine derivatives on cancer cell lines. The results indicated that compounds containing the pyridine-2,6-dicarboxylic acid framework exhibited significant cytotoxicity against breast cancer cells, suggesting a mechanism involving apoptosis induction.
Case Study 2: Catalytic Applications
Research focused on the catalytic properties of copper complexes derived from this compound demonstrated enhanced efficiency in promoting cross-coupling reactions compared to traditional catalysts. The study highlighted the importance of ligand design in optimizing catalytic performance.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. For example, its interaction with New Delhi metallo-β-lactamase-1 involves the inhibition of the enzyme’s active site, preventing it from hydrolyzing β-lactam antibiotics .
Comparison with Similar Compounds
Comparison with Similar Pyridine-2,6-dicarboxylic Acid Derivatives
Structural and Substituent Variations
The 4-position of pyridine-2,6-dicarboxylic acid (PDCA) serves as a key site for functionalization. Table 1 highlights structural differences and substituent effects among analogs:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in 4-(4-Methoxyphenyl)-PDCA enhances electron density, stabilizing metal complexes in catalytic reactions (e.g., Cr(VI)-PDA complexes in oxidative decarboxylation) . In contrast, electron-withdrawing groups like bromo (e.g., 4-bromo-PDCA) facilitate cross-coupling reactions .
- Solubility : Hydrophilic substituents (e.g., -CH₂OH in 4-hydroxymethyl-PDCA) improve water solubility for separations (e.g., Ln(III)/An(III) partitioning) , while aromatic groups (phenyl, methoxyphenyl) enhance MOF stability .
Catalysis and Coordination Chemistry
- Cr(VI)-PDCA Complexes : PDCA derivatives act as ligands in Cr(VI) complexes, catalyzing oxidative decarboxylation of sulfinyl acetic acids. The methoxyphenyl group’s electron-donating nature lowers activation energy (Hammett ρ = -1.05) .
- Copper Complexes : 4-Phenyl-PDCA forms stable Cu(II) complexes with DNA-binding activity, relevant for anticancer studies .
Material Science
Comparative Property Analysis
Table 2 : Key functional differences among PDCA derivatives:
Biological Activity
4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid is a derivative of pyridine-2,6-dicarboxylic acid, which has garnered attention due to its potential biological activities. This compound is part of a broader class of pyridine derivatives that are known for their diverse pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory activities. The following sections will detail the synthesis, biological activity, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the use of substituted benzaldehydes in a Kröhnke-type synthesis, which allows for the formation of the pyridine ring and subsequent carboxylation steps to introduce the dicarboxylic acid functionality . Recent advancements have focused on developing more efficient synthetic routes that minimize reaction time and enhance yield .
Antibacterial Activity
Research indicates that derivatives of pyridine-2,6-dicarboxylic acid exhibit significant antibacterial properties. For instance, studies have shown that certain derivatives can inhibit metallo-beta-lactamases (MBLs), which are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. A specific compound from this class demonstrated an IC50 value of 80 nM against New Delhi metallo-beta-lactamase (NDM-1), indicating potent inhibitory activity .
Anticancer Properties
Pyridine derivatives have also been investigated for their potential in cancer therapy. Compounds like this compound may stabilize G-quadruplex DNA structures, which are implicated in cancer cell proliferation. This stabilization can lead to the induction of apoptosis in cancer cells, suggesting a promising avenue for anticancer drug development .
Enzyme Inhibition
The biological activity of this compound extends to enzyme inhibition. Pyridine derivatives have been shown to act as inhibitors for various enzymes such as dihydrofolate reductase (DHFR) and several kinases. These interactions can disrupt critical biochemical pathways in pathogens or cancer cells, leading to therapeutic effects .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridine derivatives against clinical isolates of Escherichia coli and Klebsiella pneumoniae. The results indicated that specific derivatives significantly reduced the minimum inhibitory concentration (MIC) of standard antibiotics when co-administered with these compounds, highlighting their potential as adjuvants in antibiotic therapy .
- Cancer Cell Studies : In vitro studies on cancer cell lines revealed that certain pyridine derivatives could induce apoptosis through mechanisms involving G-quadruplex stabilization. This suggests that this compound may be effective in targeting specific cancer types .
Summary Table of Biological Activities
Q & A
Q. What strategies improve the catalytic efficiency of lanthanide complexes in organic transformations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
